2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinoline core substituted with a chloro group, a tosyl group, and an acetamide moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Tosylation: The tosyl group is introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Acetamide Formation: The final step involves the acylation of the quinoline derivative with o-toluidine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core, potentially converting the ketone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is investigated for its potential to inhibit specific enzymes or pathways in pathogenic organisms.
Medicine
In medicinal research, 2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting diseases such as cancer, malaria, and bacterial infections.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The chloro and tosyl groups may enhance binding affinity to enzymes or receptors, leading to inhibition of their activity. The acetamide moiety can form hydrogen bonds with biological macromolecules, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline-4-carboxamide: Another quinoline derivative with potential anticancer properties.
Tosylquinoline: A simpler quinoline derivative with a tosyl group.
Uniqueness
2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, tosyl, and acetamide groups allows for diverse interactions with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-[6-chloro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-16-7-10-19(11-8-16)33(31,32)23-14-28(22-12-9-18(26)13-20(22)25(23)30)15-24(29)27-21-6-4-3-5-17(21)2/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZOWQUVNWPLCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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